molecular formula C16H18N2O2S B213889 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Katalognummer B213889
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: BBOGMWOLSLPVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes, including pain, inflammation, and immune response. In recent years, A-438079 has gained significant attention as a potential therapeutic agent for various diseases.

Wirkmechanismus

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which contribute to pain and inflammation. 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide acts as a selective antagonist of the P2X7 receptor and blocks its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In animal models, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of microglia and astrocytes. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the production of reactive oxygen species and improve mitochondrial function.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and has high selectivity for the P2X7 receptor. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied in animal models and has shown promising results in preclinical studies. However, there are some limitations to the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Furthermore, the pharmacokinetics of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not well understood, which can make it difficult to determine the optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for the research and development of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the potential use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in the treatment of chronic pain and inflammation in humans. Furthermore, there is growing interest in the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of future research is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity.
Conclusion:
In conclusion, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a small molecule antagonist of the P2X7 receptor that has shown promising results in preclinical studies for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. The synthesis method of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is straightforward and efficient, and it has several advantages for lab experiments. However, there are some limitations to the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and further research is needed to fully understand its pharmacokinetics and potential therapeutic applications.

Synthesemethoden

The synthesis of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the condensation of 2-aminothiophenol with 2-bromoethanol to form 2-(2-hydroxyethoxy)benzenethiol, which is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to form the final product. The synthesis method has been described in detail in various research articles and is considered to be a straightforward and efficient method.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. In preclinical studies, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to effectively block the P2X7 receptor and reduce pain and inflammation in animal models. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Molekularformel

C16H18N2O2S

Molekulargewicht

302.4 g/mol

IUPAC-Name

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,18,19)

InChI-Schlüssel

BBOGMWOLSLPVQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.